2,3-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide

Description

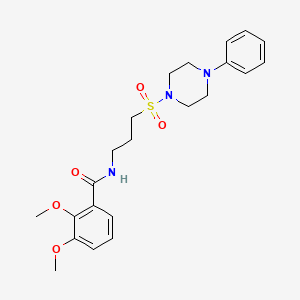

The compound 2,3-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide features a 2,3-dimethoxy-substituted benzamide core linked via a propyl sulfonyl chain to a 4-phenylpiperazine moiety. This structure combines aromatic methoxy groups, a sulfonamide spacer, and a piperazine ring, which are common in ligands targeting central nervous system (CNS) receptors or enzymes.

Properties

IUPAC Name |

2,3-dimethoxy-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-29-20-11-6-10-19(21(20)30-2)22(26)23-12-7-17-31(27,28)25-15-13-24(14-16-25)18-8-4-3-5-9-18/h3-6,8-11H,7,12-17H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCNPRBKLCJIGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

Introduction of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where a suitable propyl halide reacts with the benzamide.

Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety is attached through a sulfonylation reaction, where the propyl chain is reacted with 4-phenylpiperazine in the presence of a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide moiety can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of 2,3-dimethoxybenzoic acid derivatives.

Reduction: Formation of 2,3-dimethoxy-N-(3-aminopropyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,3-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets in biological systems. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

Sulfonyl vs. Alkyl Linkers : Sulfonyl groups (target compound) may reduce membrane permeability compared to alkyl chains (fallypride), impacting CNS bioavailability .

Piperazine vs. Piperidine/Bicyclic Systems: Piperazine moieties (target compound) are associated with dopaminergic/adenosinergic activity, while bicyclic systems (MABN) shift selectivity to adenosine receptors .

Therapeutic vs. Diagnostic Applications: Fluorinated analogs (fallypride) prioritize metabolic stability for imaging, whereas chlorophenyl groups (ABT-737) enhance anticancer activity .

Biological Activity

2,3-Dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide is a synthetic compound that belongs to the class of benzamides. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. The structural features of this compound suggest that it may interact with various biological targets, including neurotransmitter receptors and enzymes.

Chemical Structure

The molecular formula of this compound is . Its structure incorporates a benzamide moiety linked to a piperazine group, which is known for its diverse pharmacological properties.

Research indicates that compounds similar to this compound may exert their biological effects through multiple mechanisms:

- Serotonin Receptor Modulation : Piperazine derivatives have been shown to interact with serotonin receptors, particularly the 5-HT7 receptor, influencing neurotransmission and potentially affecting mood and anxiety disorders .

- Inhibition of Enzymatic Activity : Some studies have highlighted the ability of benzamide derivatives to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides and thus plays a role in cell proliferation .

- Antitumor Activity : There is emerging evidence that certain benzamide derivatives demonstrate antitumor activity by inhibiting specific kinase pathways involved in cancer cell growth .

Case Studies

A review of the literature reveals several case studies that provide insights into the biological activity of related compounds:

- Study on Piperazine Derivatives : A study investigated various piperazine derivatives for their ability to inhibit human acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The findings indicated that certain modifications in the piperazine structure significantly enhanced AChE inhibition .

- Benzamide as Anticancer Agents : Research on benzamide derivatives has shown promise in cancer therapy. For instance, a specific study demonstrated that a benzamide compound effectively inhibited RET kinase activity, leading to reduced proliferation of cancer cells driven by RET mutations .

Data Table: Biological Activities of Related Compounds

Discussion

The biological activity of this compound appears promising based on its structural analogs and related studies. The modulation of neurotransmitter systems and inhibition of key enzymes suggest potential therapeutic applications in neurodegenerative diseases and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.